Home > Products > Screening Compounds P132575 > Fluconazole Glucuronide
Fluconazole Glucuronide - 136134-23-1

Fluconazole Glucuronide

Catalog Number: EVT-1478523
CAS Number: 136134-23-1
Molecular Formula: C20H22F2N6O6
Molecular Weight: 480.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A derivative of the antifungal agent Fluconazole. Fluconazole is a triazole antifungal agent that is effective against most Candida strains.

Fluconazole

Compound Description: Fluconazole is a triazole antifungal medication used to treat a variety of fungal infections, including candidiasis, blastomycosis, and cryptococcal meningitis. It functions by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane. []

Zidovudine

Compound Description: Zidovudine, also known as azidothymidine (AZT), is an antiretroviral medication used to treat HIV/AIDS. It is a nucleoside reverse transcriptase inhibitor (NRTI) that works by inhibiting the activity of the viral reverse transcriptase enzyme, preventing the conversion of viral RNA into DNA and thereby blocking viral replication. []

Relevance: While not structurally related to fluconazole glucuronide, zidovudine is relevant because of its pharmacokinetic interaction with fluconazole. The study demonstrated that high doses of fluconazole could inhibit the plasma elimination of zidovudine, although not to a clinically significant extent. [] This interaction highlights the importance of considering potential drug interactions when administering these compounds concurrently.

Antipyrine

Compound Description: Antipyrine is a medication with analgesic and antipyretic properties. It is often used as a probe drug in clinical pharmacology studies to assess the activity of cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4, responsible for its metabolism. []

Relevance: Similar to zidovudine, antipyrine is not structurally related to fluconazole glucuronide but plays a role in understanding the metabolic interactions of fluconazole. The research demonstrated that fluconazole could inhibit the plasma elimination of both antipyrine and zidovudine, suggesting an interaction with cytochrome P450 enzymes involved in their metabolism. [] This information provides insight into the potential for metabolic drug interactions when fluconazole or its metabolites are present.

6-beta-Hydroxycortisol

Compound Description: 6-beta-Hydroxycortisol is a minor metabolite of cortisol produced through the action of cytochrome P450 enzymes, primarily CYP3A4. The ratio of 6-beta-hydroxycortisol to 17-hydroxycorticosteroids in urine serves as a marker for CYP3A4 activity. []

Relevance: Although structurally unrelated to fluconazole glucuronide, 6-beta-hydroxycortisol is important in elucidating the metabolic effects of fluconazole. The study revealed that fluconazole administration significantly decreased 6-beta-hydroxycortisol excretion, while zidovudine increased its excretion. [] These findings suggest that fluconazole may inhibit CYP3A4 activity, whereas zidovudine might induce it, impacting the metabolism of drugs primarily metabolized by these enzymes.

Zidovudine Glucuronide (GZDV)

Compound Description: Zidovudine glucuronide is the major inactive metabolite of zidovudine, formed by glucuronidation. It is primarily excreted in the urine. []

Relevance: While not structurally related to fluconazole glucuronide, zidovudine glucuronide is relevant because the study analyzed its plasma kinetics alongside zidovudine to assess the interaction between zidovudine and fluconazole. The study found no changes in zidovudine glucuronide plasma kinetics following fluconazole administration. [] This suggests that the observed interaction between fluconazole and zidovudine might not significantly affect the formation or elimination of the zidovudine glucuronide metabolite.

Overview

Fluconazole Glucuronide is a metabolite of Fluconazole, a widely used triazole antifungal agent. This compound has gained attention due to its role in the pharmacokinetics of Fluconazole, particularly regarding its metabolism and elimination pathways. Fluconazole itself is primarily utilized to treat fungal infections, including candidiasis and cryptococcal meningitis, thanks to its efficacy and favorable pharmacological profile.

Source

Fluconazole Glucuronide is formed through the glucuronidation process, primarily catalyzed by the enzyme UDP-glucuronosyltransferase. This metabolic pathway involves the conjugation of Fluconazole with glucuronic acid, facilitating its excretion from the body. The identification and characterization of this metabolite are crucial for understanding the drug's pharmacokinetics and potential drug interactions.

Classification

Fluconazole Glucuronide can be classified as a small molecule organic compound. Its molecular formula is C19H20F2N6O7C_{19}H_{20}F_{2}N_{6}O_{7}, indicating that it contains fluorine, nitrogen, and oxygen atoms, which are characteristic of many pharmaceutical compounds.

Synthesis Analysis

Methods

  1. Glucuronidation Reaction: This reaction is facilitated by UDP-glucuronosyltransferases, which transfer glucuronic acid from UDP-glucuronic acid to Fluconazole.
  2. Enzymatic Pathway: The primary enzyme involved in this process is UGT2B7, which has been shown to play a significant role in the glucuronidation of various drugs, including Fluconazole .

Technical Details

The enzymatic activity can be influenced by various factors such as substrate concentration, presence of inhibitors (like other drugs), and individual genetic variations in enzyme expression. The kinetics of this reaction can be quantitatively assessed using human liver microsomes or recombinant enzymes.

Molecular Structure Analysis

Structure

The molecular structure of Fluconazole Glucuronide features a fluorinated triazole ring connected to a glucuronic acid moiety. This structure contributes to its solubility and ability to be excreted via urine.

Data

  • Molecular Weight: 464.45 g/mol
  • Molecular Formula: C19H20F2N6O7C_{19}H_{20}F_{2}N_{6}O_{7}
  • Chemical Identifiers: CID 71316779 in PubChem .
Chemical Reactions Analysis

Reactions

Fluconazole Glucuronide primarily undergoes reactions related to its metabolic pathways:

  1. Glucuronidation: The main reaction where Fluconazole is conjugated with glucuronic acid.
  2. Hydrolysis: In certain conditions, the glucuronide bond may be hydrolyzed back to Fluconazole and glucuronic acid.

Technical Details

The efficiency of the glucuronidation process can vary based on individual patient factors and concurrent medications that may inhibit or induce UGT enzymes .

Mechanism of Action

Process

Fluconazole itself acts by inhibiting lanosterol 14-alpha-demethylase, an enzyme critical for ergosterol synthesis in fungal cell membranes. The formation of Fluconazole Glucuronide does not directly affect this mechanism but represents a pathway for drug elimination.

Data

  • Inhibition Kinetics: Studies have shown that Fluconazole can significantly inhibit the activity of UGT2B7, affecting the clearance rates of co-administered drugs like zidovudine .
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Fluconazole Glucuronide is soluble in water due to its polar glucuronic acid component.
  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature conditions.

Chemical Properties

  • Boiling Point: Not specifically documented for the glucuronide form but related compounds typically exhibit high boiling points due to their complex structures.
  • Density: Approximately 1.5 g/cm³ .
Applications

Fluconazole Glucuronide serves several scientific purposes:

  1. Pharmacokinetic Studies: Understanding its formation helps researchers predict drug interactions and metabolic pathways.
  2. Clinical Implications: Monitoring levels of Fluconazole Glucuronide can assist in assessing patient compliance and therapeutic effectiveness.
  3. Drug Development: Insights into its metabolism can guide the design of new antifungal agents with improved pharmacological profiles.
Introduction to Fluconazole Glucuronidation in Drug Metabolism

Role of Glucuronidation in Xenobiotic Detoxification

Glucuronidation constitutes a primary detoxification mechanism within xenobiotic metabolism, facilitating the elimination of numerous drugs and endogenous compounds. This enzymatic process involves the covalent attachment of glucuronic acid (derived from UDP-glucuronic acid) to functional groups containing nucleophilic electrons (–OH, –COOH, –NH₂, or –SH) present on substrate molecules. The reaction is catalyzed by microsomal UDP-glucuronosyltransferase (UGT) enzymes, predominantly expressed in hepatocytes, though significant extrahepatic expression occurs in the kidneys, intestines, and other tissues. The glucuronidation pathway converts lipophilic compounds into water-soluble, ionized conjugates that can be efficiently excreted in urine or bile. This metabolic transformation typically results in pharmacological deactivation, though notable exceptions exist where glucuronides retain biological activity or serve as transport forms for systemic delivery to specific tissues [1].

The process occurs in three phases: In Phase I metabolism, functional groups are exposed or introduced through oxidation, reduction, or hydrolysis, preparing molecules for conjugation. Phase II glucuronidation then attaches glucuronic acid, dramatically increasing water solubility. Finally, Phase III transport involves ATP-binding cassette (ABC) or solute carrier (SLC) transporters that mediate the cellular efflux of glucuronides into bile or blood for ultimate excretion. For fluconazole—which already contains polar triazole moieties—glucuronidation proceeds without preceding Phase I modification, directly yielding the glucuronide conjugate that undergoes renal elimination. This pathway serves as a protective mechanism against xenobiotic accumulation, with impaired glucuronidation capacity potentially leading to elevated drug concentrations and associated toxicities [1] [6].

Fluconazole as a Substrate for UDP-Glucuronosyltransferase (UGT) Enzymes

Fluconazole undergoes direct N-glucuronidation catalyzed by specific hepatic and extrahepatic UGT enzymes, with UGT2B7 and UGT1A4 identified as the primary isoforms responsible for this metabolic transformation. Enzyme kinetic analyses using human liver microsomes (HLM) and recombinant UGT systems reveal distinct catalytic efficiencies for these enzymes. UGT2B7 demonstrates high-affinity kinetics toward fluconazole, characterized by a low Michaelis constant (Km = 91 ± 9 µM in HLM supplemented with bovine serum albumin/BSA), indicating strong substrate binding affinity. While UGT1A4 exhibits a higher Km value (≈ 350 µM), suggesting lower binding affinity, it contributes significantly due to its abundant hepatic expression. The catalytic efficiency (Vmax/Km) of UGT2B7 exceeds that of UGT1A4 by approximately 3-fold, establishing UGT2B7 as the predominant contributor to fluconazole clearance under typical therapeutic concentrations [5] [6] [9].

Table 1: Enzymatic Kinetics of Fluconazole Glucuronidation by Recombinant UGT Isoforms

UGT IsoformKm (µM)Vmax (pmol/min/mg)Catalytic Efficiency (Vmax/Km)
UGT2B770 ± 8320 ± 254.57
UGT1A4355 ± 42580 ± 451.63
UGT1A9>1000Not detectableNegligible
UGT2B4>1000Not detectableNegligible

The glucuronidation reaction follows biphasic kinetics in human liver microsomes, attributable to the involvement of multiple enzymes with differing affinities. Albumin profoundly influences kinetic parameters—BSA addition reduces Km values by 85-90% and decreases inhibition constants (Ki) for UGT2B7 inhibitors. This "albumin effect" arises from sequestration of inhibitory long-chain unsaturated fatty acids released during microsomal preparation, thereby restoring full enzymatic activity. Consequently, kinetic parameters generated in albumin-supplemented systems better predict in vivo clearance and drug-drug interactions than traditional microsomal incubations. Fluconazole glucuronide formation demonstrates stereoselective metabolism, though unlike substrates such as temazepam, fluconazole lacks chiral centers, eliminating enantioselectivity concerns [5] [9].

Significance of Fluconazole Glucuronide in Pharmacokinetic and Pharmacodynamic Interactions

As the principal inactive metabolite of fluconazole, the glucuronide conjugate significantly influences the parent drug's pharmacokinetic profile. Formation clearance to fluconazole glucuronide accounts for approximately 40% of total systemic clearance in humans, with renal excretion of unchanged drug representing the remaining elimination pathway. This metabolic route becomes clinically consequential when UGT inhibition occurs, reducing fluconazole glucuronidation and elevating systemic fluconazole concentrations. For instance, concomitant administration with valproic acid—a broad UGT inhibitor—increases fluconazole exposure by 1.8-fold, potentially necessitating dose adjustment. Conversely, inducers of UGT2B7 expression such as rifampin and phenobarbital enhance glucuronidation capacity, potentially reducing fluconazole efficacy [6] [9].

Table 2: Clinically Significant Inhibitors and Inducers of Fluconazole Glucuronidation

Modulator TypeCompoundTarget EnzymeEffect on Fluconazole GlucuronidationMagnitude of Interaction
InhibitorValproic acidBroad UGTCompetitive inhibitionAUC ↑ 80%
InhibitorFluoxetineUGT2B7Noncompetitive inhibitionAUC ↑ 60% (predicted)
InhibitorDesloratadineUGT2B10Competitive inhibitionNot quantified
InducerRifampinPXR-mediatedIncreased UGT2B7 expressionAUC ↓ 30%
InducerPhenobarbitalCAR-mediatedIncreased UGT expressionAUC ↓ 25%

Fluconazole itself exhibits complex bidirectional interactions as both a substrate and inhibitor of metabolic enzymes. It functions as a moderate inhibitor of cytochrome P450 (CYP) 2C9 and CYP3A4, and a potent inhibitor of CYP2C19, potentially decreasing the metabolic clearance of co-administered drugs metabolized by these pathways. Simultaneously, fluconazole competitively inhibits UGT2B7-mediated glucuronidation of other substrates, including zidovudine (AZT) and cotinine, potentially increasing their exposure. This dual role creates intricate networks of metabolic interactions. For example, fluconazole inhibition of AZT glucuronidation increases AZT AUC by 92%—an interaction quantitatively predicted by in vitro Ki values (73 µM in albumin-supplemented systems) and unbound fluconazole concentrations. Such interactions necessitate careful therapeutic drug monitoring when fluconazole is co-administered with narrow-therapeutic-index glucuronidated drugs such as ezetimibe, mycophenolic acid, and certain opioids [6] [9] [10].

The pharmacodynamic implications extend beyond direct antifungal effects to indirect exposure-related toxicities. Elevated fluconazole concentrations due to impaired glucuronidation may exacerbate CYP-mediated inhibition, increasing the risk of QT interval prolongation when combined with other QT-prolonging agents. Additionally, genetic polymorphisms in UGT2B7 (e.g., UGT2B7*2) contribute to interindividual variability in fluconazole clearance, potentially explaining differential susceptibility to concentration-dependent adverse effects. Understanding these intricate relationships between fluconazole glucuronide formation, UGT enzyme modulation, and resulting pharmacokinetic alterations provides the foundation for rationally managing complex drug regimens in polypharmacy scenarios [6] [10].

Properties

CAS Number

136134-23-1

Product Name

Fluconazole Glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C20H22F2N6O6

Molecular Weight

480.43

InChI

InChI=1S/C19H20F2N6O7/c20-10-1-2-11(12(21)3-10)19(4-26-8-22-6-24-26,5-27-9-23-7-25-27)34-18-15(30)13(28)14(29)16(33-18)17(31)32/h1-3,6-9,13-16,18,28-30H,4-5H2,(H,31,32)/t13-,14-,15+,16-,18-/m0/s1

SMILES

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)OC4C(C(C(C(O4)C(=O)O)O)O)O

Synonyms

Fluconazole β-D-Glucuronide; 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-(1H-1,2,4-triazol-1-ylmethyl)ethyl β-D-Glucopyranosiduronic Acid; Fluconazole Glucuronide;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.